Ethyl 1-benzoylpiperidine-4-carboxylate

Overview

Description

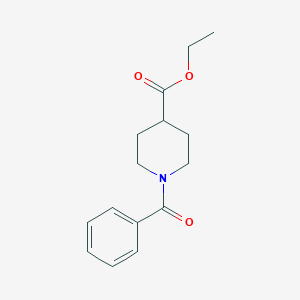

Ethyl 1-benzoylpiperidine-4-carboxylate (CAS: 136081-74-8) is a piperidine derivative with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . It is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of vesamicol analogs and other bioactive compounds via Friedel-Crafts acylation . The compound features a benzoyl group at the 1-position and an ethyl ester at the 4-position of the piperidine ring, which influence its electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-benzoylpiperidine-4-carboxylate can be synthesized through the reaction of ethyl isonipecotate with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction typically involves refluxing the mixture in a suitable solvent like toluene at elevated temperatures (around 100°C) for several hours. The product is then isolated by extraction and purification techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is purified using large-scale chromatography or crystallization methods to ensure high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of benzoylpiperidine-4-carboxylic acid.

Reduction: Formation of benzylpiperidine-4-carboxylate.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-benzoylpiperidine-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules due to its ability to undergo various chemical reactions, including acylation and alkylation, which are fundamental in creating diverse chemical entities .

Medicinal Chemistry

This compound is recognized for its role in drug development, particularly in synthesizing compounds with potential therapeutic effects. Notably, it has been investigated for its applications in:

- Anticancer Agents : this compound has shown promise in synthesizing compounds that inhibit cancer cell growth. Studies indicate that derivatives of the benzoylpiperidine fragment exhibit significant cytotoxicity against various cancer cell lines .

- Metabolic Disorders : Research has explored its potential as a precursor for compounds targeting metabolic syndrome and diabetes, particularly through studies on SCD-1 inhibitors .

- Antiparasitic Activity : The compound may also contribute to developing treatments for parasitic infections, highlighting its versatility in medicinal applications .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives of this compound exhibited IC₅₀ values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells. The modifications to the benzoyl moiety significantly enhanced the potency of these compounds, indicating a structure-activity relationship that can be exploited for further drug development .

Case Study 2: Metabolic Inhibition

Research conducted on SCD-1 inhibitors has highlighted the potential of this compound derivatives to modulate lipid metabolism effectively. These findings suggest that such compounds could play a crucial role in treating metabolic disorders like obesity and diabetes .

Mechanism of Action

The mechanism of action of ethyl 1-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties and Uses :

- Synthesis : Produced by converting 4-piperidone derivatives into ethyl esters, followed by benzoylation .

- Applications : Serves as a precursor for pharmacologically relevant compounds, where stereochemistry and ring conformation are critical for biological activity .

Comparative Analysis with Structural Analogs

The structural and functional nuances of Ethyl 1-benzoylpiperidine-4-carboxylate are best understood through comparison with related piperidine derivatives. Below is a detailed analysis of its analogs:

Phenyl 1-Benzoylpiperidine-4-Carboxylate (Compound 13)

- Structure : Replaces the ethyl ester with a phenyl ester.

- Molecular Formula: C₁₉H₁₉NO₃; Molecular Weight: 309.36 .

- Key Differences: Higher molecular weight and lipophilicity due to the phenyl group. Synthesized via similar coupling methods (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) .

Ethyl 1-(4-Chlorobenzoyl)-4-Piperidinecarboxylate

- Structure : Features a 4-chloro substituent on the benzoyl group.

- Molecular Formula: C₁₅H₁₈ClNO₃; Molecular Weight: 295.76 .

- Key Differences :

- The electron-withdrawing chlorine atom enhances electrophilicity, improving reactivity in nucleophilic acyl substitutions.

- Increased polarity compared to the unsubstituted benzoyl analog.

Benzethidine (Ethyl 4-Phenyl-1-[2-(Phenylmethoxy)ethyl]-4-Piperidinecarboxylate)

- Structure : Incorporates a phenethyl ether at the 1-position and a phenyl group at the 4-position.

- Molecular Formula: C₂₃H₂₇NO₃; Molecular Weight: 377.47 .

- Enhanced lipophilicity may improve blood-brain barrier penetration in pharmacological contexts.

Ethyl 1-Benzylpiperidine-4-Carboxylate

- Structure : Substitutes the benzoyl group with a benzyl group.

- Molecular Formula: C₁₆H₂₁NO₂; Molecular Weight: 259.34 .

- Key Differences :

- The benzyl group (electron-donating) increases basicity of the piperidine nitrogen compared to the benzoyl analog.

- Reduced steric hindrance may enhance metabolic stability.

Data Tables: Structural and Functional Comparison

Table 1. Physicochemical Properties

Biological Activity

Ethyl 1-benzoylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their varied pharmacological profiles. The structure can be represented as follows:

This compound features a piperidine ring substituted with a benzoyl group and an ethyl ester, contributing to its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis. The proposed mechanism involves modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This action may contribute to improved cognitive function in experimental models .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE, which plays a significant role in neurotransmission.

- Receptor Interaction : It may bind to specific receptors involved in pain and inflammation pathways, modulating their activity.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL. This suggests moderate antibacterial activity compared to standard antibiotics.

Neuroprotective Study

Another research focused on the neuroprotective effects showed that administration of the compound improved memory retention in mice subjected to scopolamine-induced amnesia. The results indicated a significant increase in acetylcholine levels in the hippocampus, supporting its potential use in treating cognitive disorders .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | MIC: 32-64 µg/mL | Cell membrane disruption |

| Anti-inflammatory | Reduced inflammation | Modulation of cytokines |

| Neuroprotective | Improved memory retention | AChE inhibition |

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing ethyl 1-benzoylpiperidine-4-carboxylate, and how can intermediates be optimized?

The compound is synthesized via Friedel-Crafts acylation using 4-substituted piperidine intermediates. A typical method involves reacting 4-benzoylpiperidine with ethyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Hydrolysis of the ester group using sodium hydroxide yields the carboxylic acid derivative, a versatile intermediate for further functionalization . Optimization includes monitoring reaction temperature (0–5°C to prevent side reactions) and using catalytic DMAP to enhance acylation efficiency. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) and NMR (δ 1.25 ppm for ester CH₃, δ 4.15 ppm for COOCH₂CH₃) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests indicate decomposition >5% after 6 months at 25°C, necessitating periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor purity .

Q. What safety precautions are critical when working with this compound?

Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap/water for 15 minutes. No acute toxicity data exist, but structural analogs (e.g., benzyl piperidine derivatives) show potential carcinogenicity (IARC Group 2B) at ≥0.1% concentrations . Emergency procedures include flushing eyes with water (15 min) and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from rotational isomers (e.g., restricted piperidine ring conformation). Use variable-temperature NMR (25–60°C) to observe coalescence of split peaks. For high-resolution mass spectrometry (HRMS), compare experimental m/z with theoretical values (e.g., C₁₅H₁₉NO₃: [M+H]⁺ calc. 278.1387, observed 278.1385). Cross-validate with X-ray crystallography (SHELXL refinement) to confirm bond angles and torsional strain .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Use LC-MS/MS with a triple quadrupole system (ESI+ mode) for impurities <0.1%. Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm). Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min. Detect degradants (e.g., hydrolyzed carboxylic acid) at m/z 250.1. For chiral impurities, employ a Chiralpak IA-3 column with heptane/ethanol (90:10) .

Q. How can computational modeling predict reactivity in downstream derivatization?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices to identify reactive sites. The carbonyl oxygen (f⁻ = 0.152) and piperidine nitrogen (f⁺ = 0.213) show high nucleophilic/electrophilic activity. Molecular dynamics simulations (AMBER force field) predict solvation effects in DMSO, guiding reaction solvent selection .

Q. What strategies mitigate low yields in Friedel-Crafts acylation steps?

Low yields (<40%) may result from steric hindrance at the piperidine 4-position. Solutions:

- Use microwave-assisted synthesis (100°C, 300 W, 30 min) to enhance reaction kinetics.

- Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃·6H₂O) to reduce side-product formation.

- Monitor reaction progress via in-situ IR for carbonyl stretch (νC=O ~1680 cm⁻¹) .

Properties

IUPAC Name |

ethyl 1-benzoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352846 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136081-74-8 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.